molecular formula C14H10O3 B1330100 4-Formylphenyl benzoate CAS No. 5339-06-0

4-Formylphenyl benzoate

Cat. No. B1330100
CAS RN: 5339-06-0
M. Wt: 226.23 g/mol
InChI Key: KYZWJGYDXCOKRS-UHFFFAOYSA-N
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Description

4-Formylphenyl benzoate is a chemical compound with the CAS Number: 5339-06-0. Its molecular weight is 226.23 and its IUPAC name is 4-formylphenyl benzoate .


Molecular Structure Analysis

The molecular structure of 4-Formylphenyl benzoate consists of 14 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C14H10O3/c15-10-11-6-8-13 (9-7-11)17-14 (16)12-4-2-1-3-5-12/h1-10H .


Physical And Chemical Properties Analysis

4-Formylphenyl benzoate has a molecular weight of 226.23 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Mesomorphic Properties for Technology Applications

4-Formylphenyl benzoate derivatives exhibit mesomorphic properties, which are crucial for various technological applications. These include information display systems, thermography, holography, gas-liquid chromatography, spectroscopy, polymer chemistry, laser technology, opto- and microelectronics. These compounds play a significant role in the development of innovative fields of science and technology .

Medical Applications

In the medical field, mesogenic phenyl benzoate derivatives are studied for their potential applications. The research focuses on their use in macroheterocyclic compound chemistry and their implications in polymer chemistry and technology, which could lead to advancements in medical treatments and drug delivery systems .

Antibacterial Activity

4-Formylphenyl benzoate serves as a versatile precursor for constructing new series of heterocyclic scaffolds that contain thiazole and thiazolidin-5-one rings. These new compounds have shown promising antibacterial activity, indicating potential use in developing new antibacterial drugs .

Safety and Hazards

The safety data sheet for a similar compound, Methyl 4-(4-formylphenyl)benzoate, indicates that it may cause skin irritation, serious eye damage, and may be toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 4-Formylphenyl benzoate are not mentioned in the sources I found, one study discusses the antibacterial activity of new thiazole and thiazolidinone derivatives containing a phenyl benzoate moiety . This suggests potential future research directions in the development of new antibacterial agents.

properties

IUPAC Name

(4-formylphenyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-10-11-6-8-13(9-7-11)17-14(16)12-4-2-1-3-5-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZWJGYDXCOKRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277671
Record name 4-formylphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Formylphenyl benzoate

CAS RN

5339-06-0
Record name 5339-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-formylphenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 ml flask were added 45.6 grams (0.374 mol) 4-hydroxylbenzaldehyde, 150 ml of acetone and 25.8 grams (0.187 mol) potassium carbonate. Then, 52.1 ml (0.449 mol) of benzoyl chloride (BzCl) was added therein dropwise slowly at a temperature of about 0° C. After the addition, the mixture was warmed up to room temperature and the reaction lasted 2 hours. The residue was extracted 3 times with ethyl acetate (150 ml×3). The organic phases were combined, dried over anhydrous sodium sulfate and concentrated till dry to obtain 76.08 grams (0.336 mol) 4-benzoyloxybenzaldehyde. Next, 35.7 ml (0.37 mol) of 4-fluoroaniline was added dropwise to a solution of the obtained 4-benzoyloxybenzaldehyde in 300 ml of ethyl acetate. The reaction lasted 1 hours. The reaction mixture was filtered. The obtained solid was recrystallized from anhydrous ethanol to obtain 60.3 grams (0.189 mol) white solid, namely compound II-1. 1H NMR (400 MHz, CDCl3): δ 7.09-7.14 (m, 2H, Cpr-H), 7.23-7.28 (m, 2H, Cpr-H), 7.37-7.39 (m, 2H, Cpr-H), 7.54-7.59 (m, 2H, Cpr-H), 7.67-7.71 (m, 1H, Cpr-H), 7.99-8.02 (m, 2H, Cpr-H), 8.24-8.26 (m, 2H, Cpr-H), 8.49 (s, 1H, —CH—).
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
52.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Formylphenyl benzoate a valuable precursor in organic synthesis, and what types of compounds have been successfully synthesized using it?

A1: 4-Formylphenyl benzoate's versatility stems from its structure, which contains both an aldehyde and an ester group. These functional groups are reactive towards various reagents, making it a useful building block for creating diverse heterocyclic compounds. Recent research has showcased its successful utilization in synthesizing novel thiazole and thiazolidin-5-one derivatives. [] These heterocyclic scaffolds are known for their diverse biological activities, making them promising candidates for developing new drugs and therapeutic agents.

Q2: What biological activities have been explored for the newly synthesized derivatives of 4-Formylphenyl benzoate?

A2: Researchers have been particularly interested in exploring the antibacterial properties of these newly synthesized derivatives. Studies have shown that several thiazole and thiazolidin-5-one derivatives containing the phenyl benzoate moiety exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains. [, ] Some of these compounds demonstrate potency comparable to standard antibacterial agents like Ampicillin, highlighting their potential as leads for new antibacterial drug development.

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